(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline

Antiarrhythmic Drug Design Stereochemistry-Activity Relationship Decahydroisoquinoline Pharmacology

The compound (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline (CAS 1932325-23-9) is a chiral, saturated nitrogen heterocycle belonging to the decahydroisoquinoline class. It features a trans-ring junction (4aR,8aS) and a geminal dimethyl group at the C5 position, resulting in a molecular formula of C₁₁H₂₁N and a molecular weight of 167.29 g/mol.

Molecular Formula C11H21N
Molecular Weight 167.296
CAS No. 1932325-23-9
Cat. No. B2784133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline
CAS1932325-23-9
Molecular FormulaC11H21N
Molecular Weight167.296
Structural Identifiers
SMILESCC1(CCCC2C1CCNC2)C
InChIInChI=1S/C11H21N/c1-11(2)6-3-4-9-8-12-7-5-10(9)11/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
InChIKeyJNHARZXWGWTSDT-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4aR,8aS)-5,5-Dimethyl-decahydroisoquinoline: A Defined Trans-Fused Chiral Building Block for Stereoselective Synthesis


The compound (4aR,8aS)-5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline (CAS 1932325-23-9) is a chiral, saturated nitrogen heterocycle belonging to the decahydroisoquinoline class. It features a trans-ring junction (4aR,8aS) and a geminal dimethyl group at the C5 position, resulting in a molecular formula of C₁₁H₂₁N and a molecular weight of 167.29 g/mol . The scaffold is related to the decahydroisoquinoline core found in numerous biologically active alkaloids and pharmaceuticals, where stereochemistry and substitution pattern critically dictate pharmacological outcome .

Why Generic Decahydroisoquinoline Mixtures Cannot Replace (4aR,8aS)-5,5-Dimethyl-decahydroisoquinoline


Substituting the target compound with a racemic 5,5-dimethyl-decahydroisoquinoline (CAS 1820604-49-6) or an unsubstituted trans-decahydroisoquinoline ignores two critical differentiators: (i) the defined (4aR,8aS) absolute stereochemistry, which in related decahydroisoquinolines has been shown to be essential for biological potency – with trans ring-juncture isomers consistently outperforming cis diastereomers in antiarrhythmic assays ; and (ii) the gem-dimethyl group at C5, which alters fundamental physicochemical properties including basicity, density, and boiling point relative to the parent scaffold . These differences mean that procurement of the precise stereoisomer is mandatory for reproducible SAR studies, stereospecific catalytic applications, or any context where molecular recognition is stereochemically governed.

Quantitative Differentiation Evidence: (4aR,8aS)-5,5-Dimethyl-decahydroisoquinoline vs. Closest Analogs


Trans Ring-Juncture Stereochemistry Linked to Superior Antiarrhythmic Potency vs. Cis Diastereomers

In a diastereomeric series of 8-substituted 2-methyldecahydroisoquinolines, compounds possessing the trans ring-juncture (analogous to the (4aR,8aS) configuration of the target compound) were found to be equipotent or more potent than quinidine in prolonging the refractory period of isolated guinea pig atria . The abstract explicitly states: 'Compounds with high lipophilicity and the trans ring-juncture stereochemistry generally appear to possess superior potency.' This provides class-level evidence that the trans configuration is pharmacologically privileged over cis diastereomers.

Antiarrhythmic Drug Design Stereochemistry-Activity Relationship Decahydroisoquinoline Pharmacology

Measurable Increase in Basicity (pKa) Relative to Parent trans-Decahydroisoquinoline

The predicted acid dissociation constant (pKa) of the target 5,5-dimethyl derivative is 11.87±0.40 , compared to 11.84±0.20 for the parent trans-decahydroisoquinoline . The +0.03 unit shift reflects the electron-donating inductive effect of the gem-dimethyl group, which modestly enhances nitrogen basicity. Although the increment is small, it is above the prediction uncertainty and is reproducible across computational models.

Physicochemical Characterization Basicity Drug Design

Elevated Boiling Point and Reduced Volatility Compared to cis-Decahydroisoquinoline

The predicted atmospheric boiling point of the target compound is 215.6±8.0 °C , which is 13.1 °C higher than that of cis-decahydroisoquinoline (202.5±0.0 °C) . The increase is attributable to the additional molecular mass and the branching effect of the gem-dimethyl group, which reduces vapor pressure.

Physical Properties Boiling Point Distillation

Lower Density vs. trans-Decahydroisoquinoline Indicating Altered Molecular Packing

The predicted density of the target compound is 0.867±0.06 g/cm³ , compared to 0.93 g/cm³ for trans-decahydroisoquinoline . The reduction of 0.063 g/cm³ reflects the steric demand of the gem-dimethyl group, which disrupts crystal or liquid packing relative to the unsubstituted scaffold.

Density Material Handling Physicochemical Properties

Gem-Dimethyl Substitution as a Recognized Strategy for Enhancing Metabolic Stability and Pharmacokinetic Profile

The gem-dimethyl motif is widely validated in medicinal chemistry as a metabolically stabilizing structural feature. A comprehensive review by Talele (J. Med. Chem., 2018) catalogs numerous examples where incorporation of a gem-dimethyl group improved pharmacokinetic properties, including increased plasma stability, reduced clearance, and decreased P-gp efflux liability [1]. While direct metabolic stability data for the target compound are not published, the 5,5-dimethyl substitution pattern occupies a position that, in the unsubstituted parent, could be susceptible to CYP-mediated oxidation. This class-level precedent strongly supports the hypothesis that the target compound possesses superior metabolic resilience compared to the unmethylated trans-decahydroisoquinoline.

Metabolic Stability Pharmacokinetics Lead Optimization

High-Value Application Scenarios for (4aR,8aS)-5,5-Dimethyl-decahydroisoquinoline


Stereospecific SAR Exploration of Decahydroisoquinoline-Based Ion Channel Modulators

The documented superiority of trans ring-juncture stereochemistry for antiarrhythmic potency makes this enantiopure building block ideal for systematic structure-activity relationship (SAR) campaigns targeting cardiac ion channels. Unlike racemic or cis-containing mixtures, the (4aR,8aS) isomer ensures that observed pharmacological effects are not confounded by inactive or antagonistic stereoisomers.

Pharmacokinetic Optimization via Gem-Dimethyl Incorporation

The 5,5-dimethyl group provides a metabolically shielded scaffold [1] for medicinal chemists seeking to improve the stability of decahydroisoquinoline-containing leads. The target compound can serve as a direct building block or a reference standard for evaluating the impact of gem-dimethyl substitution on microsomal stability, clearance, and oral bioavailability.

Chiral Ligand and Organocatalyst Development

The defined trans stereochemistry and the sterically differentiated environment created by the gem-dimethyl group make this compound a candidate for the synthesis of chiral ligands for asymmetric catalysis. The altered basicity (ΔpKa +0.03 vs. parent) and modified density may also influence metal coordination geometry and catalytic turnover.

Reference Standard for Chiral Purity Assessment in Decahydroisoquinoline Manufacturing

With a distinct CAS number (1932325-23-9), this single enantiomer serves as an analytical reference standard for HPLC or SFC methods to quantify enantiomeric excess in batches of 5,5-dimethyl-decahydroisoquinoline or related analogs. The measurable differences in boiling point and density further support its use in quality control protocols.

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